molecular formula C16H24N2O3S B2690551 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235094-78-6

2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2690551
CAS No.: 1235094-78-6
M. Wt: 324.44
InChI Key: VPHPKGBRTKYXED-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with two methyl groups at the 2 and 5 positions, and a piperidine ring attached via a methylsulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 2,5-dimethylbenzoic acid with thionyl chloride to form 2,5-dimethylbenzoyl chloride.

    Introduction of the Piperidine Ring: The benzoyl chloride is then reacted with 4-(methylsulfonyl)piperidine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2,5-dimethylbenzoic acid derivatives.

    Reduction: 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)amine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting the central nervous system.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzamide core can mimic the structure of endogenous ligands, allowing it to bind to receptors and modulate their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylbenzamide: Lacks the piperidine ring and methylsulfonyl group.

    N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide: Lacks the methyl groups on the benzene ring.

    4-(methylsulfonyl)piperidine: Lacks the benzamide core.

Uniqueness

2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its benzamide core with the piperidine ring and methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2,5-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12-4-5-13(2)15(10-12)16(19)17-11-14-6-8-18(9-7-14)22(3,20)21/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHPKGBRTKYXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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